molecular formula C21H31NO4 B11104110 4-Tert-butylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

4-Tert-butylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

Cat. No.: B11104110
M. Wt: 361.5 g/mol
InChI Key: VTBXPCVTFDIDDZ-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)CYCLOHEXYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and a methoxyaniline moiety. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)CYCLOHEXYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of tert-butylcyclohexanol with 4-methoxyaniline under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)CYCLOHEXYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(TERT-BUTYL)CYCLOHEXYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its potential as a drug candidate, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)CYCLOHEXYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-4-methoxyaniline: This compound shares the methoxyaniline moiety but lacks the cyclohexyl and oxobutanoate groups.

    tert-Butyl 4-(4-methoxyanilino)-1-piperidinecarboxylate: Similar in structure but contains a piperidine ring instead of a cyclohexyl ring.

Uniqueness

4-(TERT-BUTYL)CYCLOHEXYL 4-(4-METHOXYANILINO)-4-OXOBUTANOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H31NO4

Molecular Weight

361.5 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) 4-(4-methoxyanilino)-4-oxobutanoate

InChI

InChI=1S/C21H31NO4/c1-21(2,3)15-5-9-18(10-6-15)26-20(24)14-13-19(23)22-16-7-11-17(25-4)12-8-16/h7-8,11-12,15,18H,5-6,9-10,13-14H2,1-4H3,(H,22,23)

InChI Key

VTBXPCVTFDIDDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)CCC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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